molecular formula C11H17N3OS B7584264 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea

1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea

Katalognummer B7584264
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: GCLSIPCNVWIENM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in immune system regulation. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea works by inhibiting the activity of JAK3, which is a key enzyme in the signaling pathways of cytokines. Cytokines are involved in immune system regulation and are responsible for the inflammation associated with autoimmune diseases. By inhibiting JAK3, 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea reduces the production of cytokines and thus reduces inflammation and the associated symptoms.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has been shown to reduce the production of cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-7, interleukin-12, and interferon-gamma. 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has also been shown to reduce the activation of T cells, which are involved in the immune response. In clinical studies, 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has been shown to reduce the signs and symptoms of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for JAK3, which makes it a potent inhibitor. 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has also been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound. One limitation of 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea is that it is not specific to JAK3 and can also inhibit JAK2 and TYK2. This can lead to off-target effects and potential toxicity.

Zukünftige Richtungen

1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has several potential future directions. One direction is the development of more specific JAK3 inhibitors that can reduce off-target effects and potential toxicity. Another direction is the investigation of the long-term safety and efficacy of 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea in the treatment of autoimmune diseases. 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea may also have potential applications in the treatment of other diseases, such as cancer, where cytokines play a role in tumor growth and progression. Further research is needed to explore these potential applications.

Synthesemethoden

1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea can be synthesized through a multistep process. The first step involves the reaction of 4-methyl-1,3-thiazol-2-amine with 2-bromoacetophenone to form 4-methyl-1,3-thiazol-2-yl-phenyl-ketone. The second step involves the reaction of 4-methyl-1,3-thiazol-2-yl-phenyl-ketone with cyclopropylamine to form 1-cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)urea. The final step involves the reaction of 1-cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)urea with isobutyl chloroformate to form 1-cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea, which is 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were refractory to methotrexate. In another phase II clinical trial, 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea was shown to be effective in reducing the severity of psoriasis in patients who were refractory to other treatments. 1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has also been shown to be effective in reducing the severity of inflammatory bowel disease in preclinical models.

Eigenschaften

IUPAC Name

1-cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7(2)14(9-4-5-9)11(15)13-10-12-8(3)6-16-10/h6-7,9H,4-5H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLSIPCNVWIENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)N(C2CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.